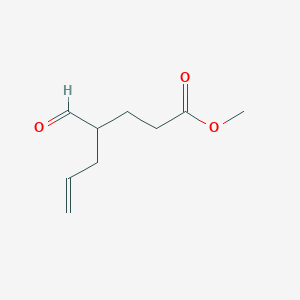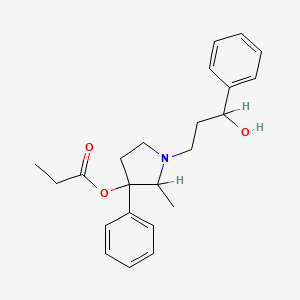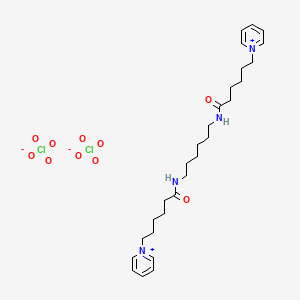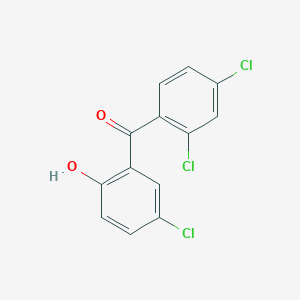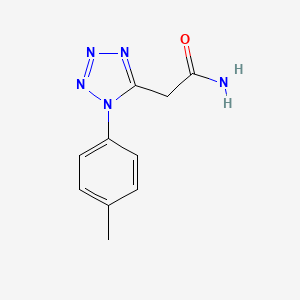
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the tetrazole ring, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-1H-tetrazole-5-acetamide typically involves the reaction of 4-methylphenylhydrazine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-1H-tetrazole-5-acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of certain drugs. The presence of the 4-methylphenyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. The acetamide group further contributes to its stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-1H-tetrazole-5-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
N-(4-Methylphenyl)-1H-tetrazole-5-methylamine: Contains a methylamine group instead of an acetamide group.
N-(4-Methylphenyl)-1H-tetrazole-5-ethanol: Features an ethanol group in place of the acetamide group.
Uniqueness
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
70786-26-4 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]acetamide |
InChI |
InChI=1S/C10H11N5O/c1-7-2-4-8(5-3-7)15-10(6-9(11)16)12-13-14-15/h2-5H,6H2,1H3,(H2,11,16) |
InChI Key |
DSJIRHGJNHQTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


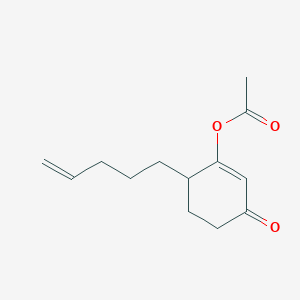
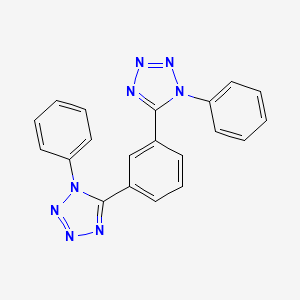
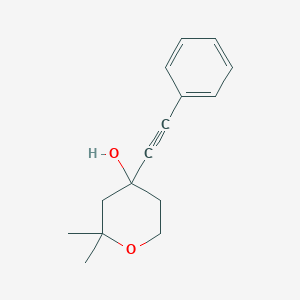
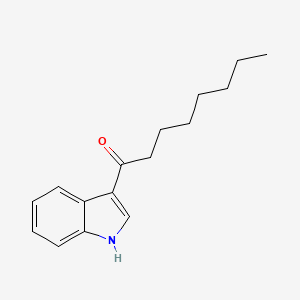

![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
